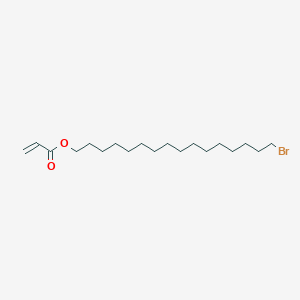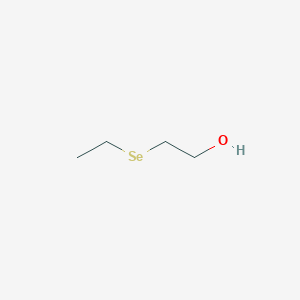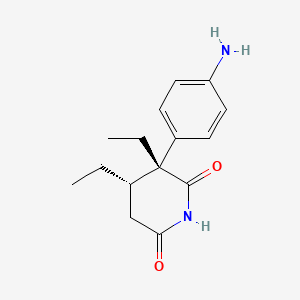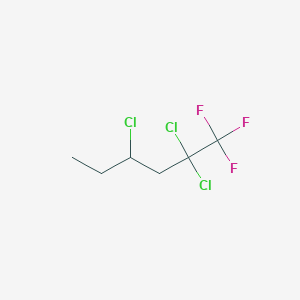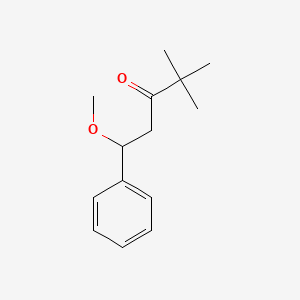
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is an organic compound with a complex structure It is a derivative of pentanone, featuring a methoxy group, two methyl groups, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-1-phenyl-1-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes. For instance, the use of metal oxide catalysts can facilitate the ketonic decarboxylation of propanoic acid derivatives, leading to the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation or cleavage of chemical bonds, leading to the desired products.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentanone: A simpler ketone with similar reactivity but lacking the methoxy and phenyl groups.
1-Pentanone, 1-(4-methoxyphenyl)-: A related compound with a methoxyphenyl group, differing in the position of the methoxy group.
1-Methoxy-4-methyl-3-pentanone: Another similar compound with a different substitution pattern.
Uniqueness
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy, methyl, and phenyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Propiedades
Número CAS |
111874-44-3 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-methoxy-4,4-dimethyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13(15)10-12(16-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
Clave InChI |
CBAGNCDAXPGGHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



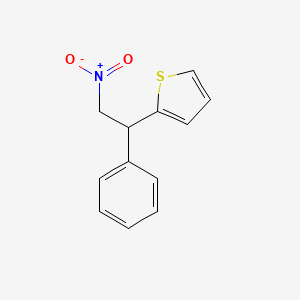

![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
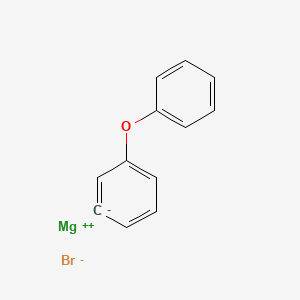
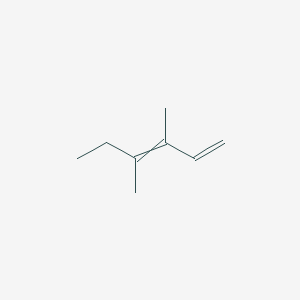

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)


